(2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one
Description
(2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. Ring A (2,4,6-trimethylphenyl) features three methyl groups at the ortho and para positions, while ring B (4-methoxyphenyl) contains a methoxy substituent at the para position. Its structural features, such as electron-donating methyl and methoxy groups, influence its electronic properties and intermolecular interactions, which are critical for biological activity and crystallographic behavior .
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-13-11-14(2)19(15(3)12-13)18(20)10-7-16-5-8-17(21-4)9-6-16/h5-12H,1-4H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICYCDYLWNGKTP-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C=CC2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C(=O)/C=C/C2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-methoxybenzaldehyde and 2,4,6-trimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the methoxy group or the double bond in the α,β-unsaturated carbonyl system.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or the double bond, converting it to a single bond.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Products may include carboxylic acids or epoxides.
Reduction: Products may include alcohols or alkanes.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one can be used as a starting material for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology and Medicine
This compound may exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties. It can be used in drug discovery and development to explore its potential therapeutic effects.
Industry
In industry, this compound can be used as an intermediate in the synthesis of dyes, fragrances, and other fine chemicals. Its unique structure may impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The α,β-unsaturated carbonyl system can act as a Michael acceptor, participating in nucleophilic addition reactions with biological nucleophiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Structural and Electronic Comparisons
Chalcone derivatives vary widely in substitution patterns on rings A and B, which dictate their physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Electronic Properties of Selected Chalcones
- Electronic Properties : Methoxy and methyl groups lower the HOMO-LUMO gap compared to hydroxyl-substituted chalcones, enhancing electron-donating capacity and stability .
- Crystallography : The dihedral angles between aromatic rings in fluorophenyl analogs range from 7.14° to 56.26°, suggesting conformational flexibility that may influence binding to biological targets .
Table 2: Inhibitory Activity (IC50) of Non-Piperazine Chalcones
| Compound | Ring A Substituents | Ring B Substituents | IC50 (μM) |
|---|---|---|---|
| Cardamonin | 2-Hydroxy, 4-hydroxy | Unsubstituted | 4.35 |
| 2j | 4-Bromo, 2-hydroxy, 5-iodo | 4-Fluoro | 4.70 |
| 2h | 4-Chloro, 2-hydroxy, 5-iodo | 4-Methoxy | 13.82 |
| 2n | 2-Hydroxy, 5-iodo, 4-methoxy | 4-Fluoro | 25.07 |
| 2p | 2-Hydroxy, 5-iodo, 4-methoxy | 4-Methoxy | 70.79 |
- Key Trends :
- Electronegativity : Substitution with electronegative groups (e.g., bromine, fluorine) on ring B enhances activity. Methoxy groups reduce potency due to lower electronegativity .
- Ring A Substitution : Iodine at the meta position (ring A) is common in less active compounds, while hydroxyl groups (cardamonin) improve activity .
Supramolecular and Crystallographic Behavior
- Crystal Packing : Methoxy and ethoxy groups influence hydrogen bonding and van der Waals interactions. For example, (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits stronger intermolecular interactions than its trimethoxy analog, affecting solubility and stability .
- Hirshfeld Surface Analysis : Methoxy groups contribute to higher C–H···O interactions, while methyl groups enhance C–H···π contacts, critical for crystal lattice stability .
Pharmacological Potential
- Antiproliferative Activity: Mechanochemical derivatives show IC50 values comparable to cisplatin in cancer cell lines (e.g., HCT116, MDA-MB-231) .
- Antibacterial Activity : Chalcones with acridin-4-yl substituents exhibit MIC values as low as 0.195 μM against Staphylococcus aureus and Escherichia coli .
Biological Activity
Introduction
(2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure comprising two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one is , with a molecular weight of 266.34 g/mol. The presence of electron-donating groups such as methoxy and methyl enhances its reactivity and biological interactions.
Structural Formula
Chemical Structure
Anticancer Activity
Chalcones have been extensively studied for their potential anticancer effects. Research indicates that (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | |
| HeLa (Cervical) | 20 | |
| A549 (Lung) | 18 |
The mechanism of action involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
Anti-inflammatory Activity
Studies have shown that this chalcone derivative also possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.
Case Study: Inhibition of Inflammation in Animal Models
In a study involving carrageenan-induced paw edema in rats, administration of (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one resulted in a significant reduction in paw swelling compared to the control group.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens. It demonstrates effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The biological activity of (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one is attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway reduces inflammation.
- Membrane Disruption : Interaction with bacterial membranes leading to cell lysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
